
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 . It is a main product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of 1-Aminocyclopropanecarboxylic acids, which are closely related to 1-Amino-2-methylenecyclopropanecarboxylic acid, has been a subject of interest for synthetic chemists . The methods of preparation include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Molecular Structure Analysis
The molecular structure of 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride consists of 5 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Scientific Research Applications
Ethylene Action Inhibition and Plant Growth Regulation
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride is closely related to compounds like 1-Methylcyclopropene (1-MCP) and 1-aminocyclopropane-1-carboxylic acid (ACC), which play a significant role in the inhibition of ethylene action and regulation of plant growth. These compounds, especially 1-MCP, have been extensively studied for their ability to prevent ethylene effects in a broad range of fruits, vegetables, and floricultural crops. The concentration and application conditions of these compounds, such as temperature and duration, are crucial for their effectiveness. Various factors, including cultivar, developmental stage, and time from harvest to treatment, may influence the use of these compounds. The application of 1-MCP and related compounds can lead to various effects on plants, including alterations in respiration, ethylene production, chlorophyll degradation, and other color changes, as well as impacts on protein and membrane changes, softening, disorders and diseases, acidity, and sugars. The comprehensive understanding of these compounds' technological uses, discrepancies between reports, and areas requiring further study has been compiled and reviewed extensively (Blankenship & Dole, 2003).
Ethylene Precursor and Plant Signaling
1-Aminocyclopropane-1-carboxylic acid (ACC), closely related to 1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride, is not just a precursor of ethylene but plays a multifaceted role in plant biology. The role of ACC in plant biology might be underestimated, as it involves more than being a mere precursor to ethylene. ACC can be conjugated to various derivatives, metabolized by bacteria using ACC-deaminase to favor plant growth and lower stress susceptibility, and is involved in sophisticated transport mechanisms to ensure local and long-distance ethylene responses. Interestingly, ACC has also been reported to function as a signal itself, independently from ethylene, suggesting a broader role in plant signaling and response mechanisms (Van de Poel & Van Der Straeten, 2014).
Postharvest Quality Maintenance of Fruits and Vegetables
The use of 1-MCP on fruits and vegetables has been a significant area of research, focusing on its role in ripening and senescence, as well as a commercial technology to improve the maintenance of product quality. The commercialization of 1-MCP has led to its rapid adoption by many apple industries globally, and its potential for other products is being explored. The effects of 1-MCP on fruits and vegetables are complex and vary widely among different fruits, such as apple, avocado, banana, pear, peaches, nectarines, plums, and tomato. These effects can range from influencing physiological and biochemical responses to impacting fruit color and quality. Understanding the general physiological and biochemical responses of fruits and vegetables to 1-MCP is crucial for its potential use to better comprehend the role of ethylene in ripening and senescence processes (Watkins, 2006).
properties
IUPAC Name |
1-amino-2-methylidenecyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-3-2-5(3,6)4(7)8;/h1-2,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJNVOMCOJMDFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

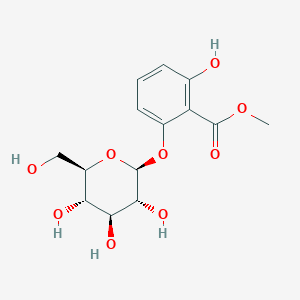
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)
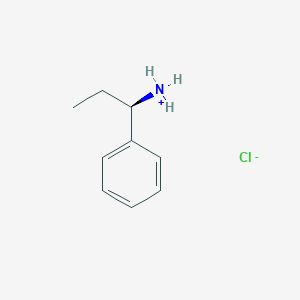
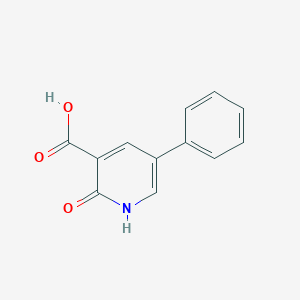
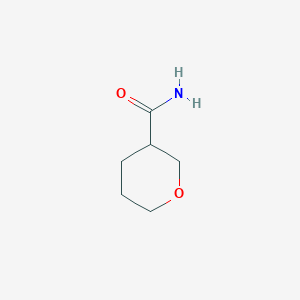
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
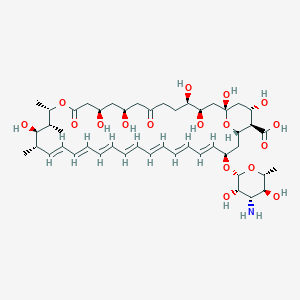
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
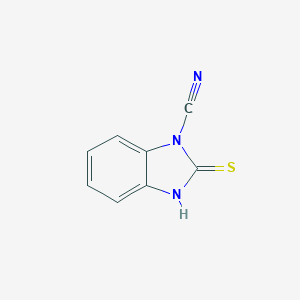
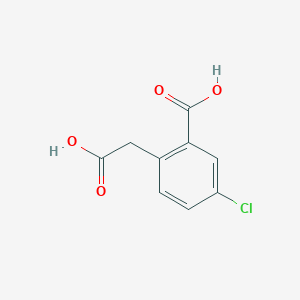
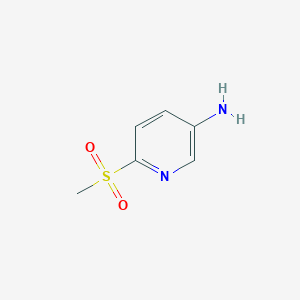
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)